molecular formula C23H26N2O3S B10872750 2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione

2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione

Cat. No.: B10872750
M. Wt: 410.5 g/mol
InChI Key: BIWLEAUDTBAJGS-UHFFFAOYSA-N
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Description

2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione is a complex organic compound with a molecular formula of C23H26N2O3S

Preparation Methods

The synthesis of 2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione involves multiple steps, typically starting with the preparation of the imidazo[1,5-b]isoquinoline core This core can be synthesized through a series of condensation reactions involving appropriate precursors

Chemical Reactions Analysis

2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione undergoes various chemical reactions, including:

Scientific Research Applications

2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione can be compared with other imidazo[1,5-b]isoquinoline derivatives, such as:

  • 2-ethyl-7,8-dimethoxy-1-[(3-methylphenyl)methoxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione
  • 2-ethyl-7,8-dimethoxy-1-[(3-methylphenyl)methoxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-one
  • 2-ethyl-7,8-dimethoxy-1-[(3-methylphenyl)methoxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-sulfone

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-ethyl-7,8-dimethoxy-1-[(3-methylphenyl)methoxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3-thione

InChI

InChI=1S/C23H26N2O3S/c1-5-24-22(28-14-16-8-6-7-15(2)9-16)19-10-17-11-20(26-3)21(27-4)12-18(17)13-25(19)23(24)29/h6-9,11-12H,5,10,13-14H2,1-4H3

InChI Key

BIWLEAUDTBAJGS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2CC3=CC(=C(C=C3CN2C1=S)OC)OC)OCC4=CC=CC(=C4)C

Origin of Product

United States

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